molecular formula C8H17N3O3S B2714000 3-(Dimethylsulfamoylamino)-2-oxoazepane CAS No. 1252108-98-7

3-(Dimethylsulfamoylamino)-2-oxoazepane

Cat. No. B2714000
CAS RN: 1252108-98-7
M. Wt: 235.3
InChI Key: BVPKQYXGAPXZRF-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoylamino)-2-oxoazepane, also known as DMSO, is a chemical compound that has been widely used in scientific research. This compound is a derivative of azepane, which is a seven-membered heterocyclic compound. DMSO has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Enhanced Thermoelectric Performance through Material Alignment

One application of related compounds to 3-(Dimethylsulfamoylamino)-2-oxoazepane in scientific research is the enhancement of the thermoelectric performance of materials. For instance, dimethylsulfone (DMSO2), a small organic molecule, has been observed to induce the alignment of poly(3,4-ethylenedioxythiophene): poly(4-styrenesulfonate) (PEDOT:PSS) via in-situ crystallization, significantly raising the electrical conductivity of the PEDOT:PSS film. This demonstrates the potential for using similar compounds to improve material properties for energy applications (Zhu et al., 2019).

Hydrogen Production from Water

Another research area is the photogeneration of hydrogen from water, where related compounds act as catalysts or components in the process. A study highlighted the use of a platinum(II) terpyridyl acetylide chromophore in conjunction with a molecular cobalt catalyst to efficiently produce hydrogen under visible light. This research underscores the potential of using similar compounds in the development of renewable energy technologies (Pingwu Du et al., 2008).

Oxidative Desulfurization Catalysts

Further, compounds with similar structural features have been explored as catalysts in the oxidative desulfurization (ODS) of model diesel. This research demonstrates the effectiveness of transition metal oxides catalysts in sulfur removal, suggesting that compounds like 3-(Dimethylsulfamoylamino)-2-oxoazepane could play a role in environmental remediation and cleaner fuel production (Bakar et al., 2012).

Aerobic Biodegradation of Marine Osmolytes

In the environmental science domain, studies have shown that dimethylsulfoniopropionate (DMSP), an osmolyte in marine plants, undergoes aerobic biodegradation through various pathways. This research points to the broader ecological impacts of similar compounds on marine biogeochemical cycles and atmospheric chemistry (Taylor & Gilchrist, 1991).

Molecular Interaction Studies

Research into the molecular interactions of compounds like dimethylsulfoxide (DMSO) with lipid membranes provides insights into their action mechanisms, including cell fusion and cryoprotection. Such studies could inform the development of new medical and biological preservation techniques (Notman et al., 2006).

properties

IUPAC Name

3-(dimethylsulfamoylamino)-2-oxoazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-11(2)15(13,14)10-7-5-3-4-6-9-8(7)12/h7,10H,3-6H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPKQYXGAPXZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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